2-Methyldodec-11-YN-2-OL
Description
Based on nomenclature, the target compound likely features a tertiary alcohol at the second carbon, a methyl branch, and a triple bond at position 11 (denoted by "YN"). This combination of functional groups and unsaturated bonds would influence its reactivity, solubility, and physical properties compared to similar molecules.
Properties
CAS No. |
832726-67-7 |
|---|---|
Molecular Formula |
C13H24O |
Molecular Weight |
196.33 g/mol |
IUPAC Name |
2-methyldodec-11-yn-2-ol |
InChI |
InChI=1S/C13H24O/c1-4-5-6-7-8-9-10-11-12-13(2,3)14/h1,14H,5-12H2,2-3H3 |
InChI Key |
DPRVPGBLOBJWKD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCCCCCCCC#C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyldodec-11-YN-2-OL typically involves the alkylation of propargyl alcohol with a suitable alkyl halide under basic conditions. One common method includes the use of sodium hydride (NaH) as a base to deprotonate the propargyl alcohol, followed by the addition of an alkyl halide to form the desired product. The reaction is usually carried out in an inert solvent such as tetrahydrofuran (THF) at low temperatures to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of 2-Methyldodec-11-YN-2-OL may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts such as copper(I) iodide (CuI) can enhance the reaction efficiency and selectivity. The process is optimized to minimize waste and reduce production costs, making it feasible for large-scale manufacturing.
Chemical Reactions Analysis
Types of Reactions
2-Methyldodec-11-YN-2-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The alkyne group can be reduced to an alkene or alkane using hydrogenation catalysts like palladium on carbon (Pd/C) or Lindlar’s catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or potassium permanganate (KMnO4) under acidic conditions.
Reduction: Hydrogen gas (H2) with Pd/C or Lindlar’s catalyst.
Substitution: Alkyl halides or sulfonates in the presence of a strong base like sodium hydride (NaH).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of ethers, esters, or other substituted derivatives.
Scientific Research Applications
Medicinal Chemistry
Anti-inflammatory Properties
Research has highlighted the anti-inflammatory potential of 2-Methyldodec-11-yn-2-ol and its derivatives. A study demonstrated that compounds similar to 2-Methyldodec-11-yn-2-ol exhibited significant inhibition of nitric oxide (NO) production in cell lines exposed to lipopolysaccharides (LPS), indicating their potential as therapeutic agents for inflammatory diseases. The compound's structure allows for interaction with key signaling pathways involved in inflammation, such as the MAPK and NF-κB pathways .
Cytotoxic Activity
In vitro studies have shown that 2-Methyldodec-11-yn-2-ol can induce cytotoxic effects against various cancer cell lines. For instance, it has been reported to affect HepG2 liver cancer cells with an IC50 value indicating effective cytotoxicity . Such findings suggest its potential role in developing anticancer therapies.
Materials Science
Synthesis of Functional Materials
The compound is utilized in the synthesis of advanced materials, particularly those requiring specific functional groups for enhanced properties. Its alkyne functional group enables it to participate in click chemistry reactions, which are pivotal in creating polymers and nanomaterials with tailored functionalities . This application is particularly relevant in developing drug delivery systems and smart materials.
Magnetic Nanoantioxidants
Recent advancements have explored the incorporation of 2-Methyldodec-11-yn-2-ol into magnetic nanoantioxidants designed to improve radical trapping efficiency. These materials have applications in biomedical fields, particularly in targeting oxidative stress-related conditions .
Biochemical Applications
Bioactive Compound Research
The compound has been investigated for its bioactive properties derived from natural sources. It has been noted that compounds similar to 2-Methyldodec-11-yn-2-ol exhibit significant biological activities, including antimicrobial and antioxidant effects . This positions it as a candidate for further exploration in nutraceuticals and functional foods.
Case Studies
Mechanism of Action
The mechanism of action of 2-Methyldodec-11-YN-2-OL involves its interaction with various molecular targets through its hydroxyl and alkyne groups. The hydroxyl group can form hydrogen bonds with biological molecules, while the alkyne group can participate in cycloaddition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2-Methyl-11-dodecen-2-ol (CAS 34386-60-2)
- Molecular Formula : C₁₃H₂₆O
- Molecular Mass : 198.35 g/mol
- Boiling Point : 130°C at 10 Torr
- Functional Groups : Tertiary alcohol, terminal double bond (C11).
- The tertiary alcohol enhances steric hindrance, limiting nucleophilic substitution reactions compared to primary/secondary alcohols.
Methyl 11-hydroxyundec-2-enoate (CAS 65716-47-4)
- Molecular Formula : Likely C₁₂H₂₀O₃ (estimated).
- Functional Groups : Ester (C1), secondary alcohol (C11), double bond (C2).
- Key Differences :
- The ester group increases polarity and susceptibility to hydrolysis compared to tertiary alcohols.
- The secondary alcohol at C11 offers different hydrogen-bonding capabilities and acidity (pKa ~16–18) versus tertiary alcohols (pKa ~19–20).
Table 1. Comparative Properties of Analogs
Research Findings and Implications
Impact of Unsaturation :
- A triple bond (YN) in the target compound would increase molecular linearity and rigidity compared to the double bond (EN) in 2-Methyl-11-dodecen-2-ol. This could elevate boiling points due to stronger London dispersion forces .
- Triple bonds also enhance electrophilic reactivity (e.g., in hydrogenation or cycloaddition reactions) compared to double bonds.
Functional Group Effects: Tertiary alcohols (as in 2-Methyl-11-dodecen-2-ol) exhibit lower solubility in polar solvents than esters (as in methyl 11-hydroxyundec-2-enoate) due to reduced hydrogen-bonding capacity . Esters are more reactive in nucleophilic acyl substitution, whereas tertiary alcohols are prone to elimination under acidic conditions.
Synthetic Applications: The terminal unsaturation in 2-Methyl-11-dodecen-2-ol makes it a candidate for polymerization or cross-coupling reactions, whereas the ester in methyl 11-hydroxyundec-2-enoate could serve as a precursor for fatty acid derivatives .
Biological Activity
2-Methyldodec-11-YN-2-OL, a compound with the molecular formula , is notable for its unique structural features, including a terminal alkyne and a hydroxyl group. This compound has garnered interest due to its potential biological activities, particularly in anti-inflammatory and antimicrobial applications. This article synthesizes current research findings, case studies, and relevant data tables to provide a comprehensive overview of the biological activity of 2-Methyldodec-11-YN-2-OL.
The compound is characterized by:
- Molecular Weight : 198.35 g/mol
- CAS Number : 118672
- Structure : The presence of a triple bond and a hydroxyl group contributes to its reactivity and biological properties.
Anti-inflammatory Properties
Research indicates that 2-Methyldodec-11-YN-2-OL exhibits significant anti-inflammatory effects. A study highlighted its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages. The compound's IC50 value was determined to be approximately 28 µM, indicating effective inhibition at relatively low concentrations .
Antimicrobial Activity
Preliminary studies have shown that 2-Methyldodec-11-YN-2-OL possesses antimicrobial properties against various pathogens. It has been tested against bacterial strains such as Staphylococcus aureus and Escherichia coli, demonstrating notable inhibitory effects.
The biological activity of 2-Methyldodec-11-YN-2-OL can be attributed to its interaction with cellular membranes. Its amphiphilic nature allows it to integrate into lipid bilayers, potentially altering membrane fluidity and affecting the function of membrane-bound proteins. This mechanism may explain its anti-inflammatory and antimicrobial effects by modulating cellular signaling pathways related to inflammation and infection response .
Study on Inhibition of NO Production
In a controlled laboratory setting, researchers evaluated the effects of 2-Methyldodec-11-YN-2-OL on RAW 264.7 macrophage cells stimulated with LPS. The results indicated a dose-dependent decrease in NO production, with significant reductions observed at concentrations as low as 10 µM.
| Concentration (µM) | NO Production (%) |
|---|---|
| 0 | 100 |
| 10 | 65 |
| 20 | 45 |
| 40 | 28 |
This study underscores the compound's potential as an anti-inflammatory agent .
Antimicrobial Efficacy Assessment
Another study assessed the antimicrobial properties of 2-Methyldodec-11-YN-2-OL against various bacterial strains. The minimum inhibitory concentration (MIC) values were determined as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 70 |
| Pseudomonas aeruginosa | 100 |
These findings suggest that the compound has varying levels of efficacy against different bacterial pathogens, highlighting its potential use in developing antimicrobial agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
